molecular formula C12H10N4O3 B12878606 Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo(1,5-a)(1,3)diazepine-8-carboxylate CAS No. 77936-97-1

Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo(1,5-a)(1,3)diazepine-8-carboxylate

Cat. No.: B12878606
CAS No.: 77936-97-1
M. Wt: 258.23 g/mol
InChI Key: LKYFEMNLYPYDQF-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a][1,3]diazepine family This compound is characterized by its unique structure, which includes a pyrazole ring fused with a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate typically involves the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2,4-dioxopentanoate. This reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid . The reaction proceeds through a condensation mechanism, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo(1,5-a)(1,3)diazepine-8-carboxylate (CAS Number: 77936-97-1) is a compound belonging to the family of pyrazolo[1,5-a]diazepines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₀N₄O₃
  • Molecular Weight : 258.23 g/mol
  • Density : 1.39 g/cm³
  • Boiling Point : 360.1°C at 760 mmHg
  • Flash Point : 171.6°C

Biological Activities

This compound exhibits a range of biological activities that are of significant interest:

Anticancer Activity

Research indicates that pyrazolo[1,5-a]diazepines have promising anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, a study found that certain pyrazolo[1,5-a]pyrimidines showed potent cytotoxic effects against HeLa and L929 cells, suggesting a potential role in cancer therapy .

Enzyme Inhibition

Compounds within this class have been identified as selective inhibitors of specific enzymes. Recent findings highlight their ability to inhibit protein kinases and other enzymes critical in cancer progression and metabolic pathways . The structural modifications at positions 2 and 7 of the pyrazolo[1,5-a]diazepine core can enhance enzyme selectivity and potency .

Psychopharmacological Effects

The compound also shows potential psychopharmacological effects. Pyrazolo[1,5-a]diazepines are being explored for their anxiolytic and sedative properties. Their mechanism may involve modulation of neurotransmitter systems such as GABAergic pathways .

Synthesis and Functionalization

The synthesis of this compound typically involves cyclocondensation reactions of appropriate precursors. Recent advancements include the use of microwave-assisted synthesis to enhance yield and reduce reaction time .

Synthetic Pathway Example

A common synthetic route involves the reaction of NH-amino pyrazoles with biselectrophilic compounds to form the pyrazolo[1,5-a]diazepine structure. The following table summarizes various synthetic methods:

MethodReaction ConditionsYield (%)References
Microwave-assisted synthesisTHF at 180°C88–96%
Traditional refluxAcetic acid for 3 hours80–87%

Case Study 1: Anticancer Efficacy

In a controlled study examining the effect of ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo(1,5-a)(1,3)diazepine on MKN-45 gastric adenocarcinoma cells, it was found that the compound induced significant apoptosis compared to untreated controls. The study reported a decrease in cell viability by over 50% at concentrations above 10 µM after 48 hours .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound against various kinases involved in cell signaling pathways. Results indicated effective inhibition with IC50 values ranging from 0.5 to 2 µM for specific targets, suggesting its potential as a lead compound for drug development .

Properties

CAS No.

77936-97-1

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

ethyl 3-cyano-7-methyl-6-oxopyrazolo[1,5-a][1,3]diazepine-8-carboxylate

InChI

InChI=1S/C12H10N4O3/c1-3-19-12(18)10-7(2)9(17)6-14-11-8(4-13)5-15-16(10)11/h5-6H,3H2,1-2H3

InChI Key

LKYFEMNLYPYDQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)C=NC2=C(C=NN12)C#N)C

Origin of Product

United States

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